

N4-Acetylsulfanilamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N4-AcetylSulfanilamide**

Cat. No.: **B1175526**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **N4-Acetylsulfanilamide**, a key metabolite of the sulfonamide class of antibiotics. This document covers its fundamental chemical properties, established synthesis and analytical methodologies, and its primary metabolic pathway.

Core Chemical and Physical Data

N4-Acetylsulfanilamide, a sulfonamide derivative, is the primary metabolite of sulfanilamide and other related drugs. Its physicochemical properties are crucial for its handling, formulation, and analysis.

CAS Number: 121-61-9

Synonyms: 4-Aacetamidobenzenesulfonamide, N-(4-Sulfamoylphenyl)acetamide, N-Acetylsulfanilamide, APAS, p-Sulfamylacetanilide, among others.

Physicochemical Properties

The following table summarizes the key quantitative data for **N4-Acetylsulfanilamide**.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃ S	
Molecular Weight	214.24 g/mol	
Melting Point	214-217 °C	
Density	1.414 g/cm ³	
Water Solubility	Slightly soluble	
Solubility in other solvents	DMF: 30 mg/mL, DMSO: 30 mg/mL	
pKa	Data available in IUPAC Digitized pKa Dataset	
λ _{max}	261 nm	

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **N4-Acetylsulfanilamide** are essential for its application in research and development.

Synthesis of N4-Acetylsulfanilamide from Sulfanilamide

This protocol describes the N-acetylation of sulfanilamide using acetic anhydride.

Materials:

- Sulfanilamide
- Acetic anhydride
- Glacial acetic acid
- Distilled water
- Ethanol

- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle
- Beaker
- Buchner funnel and flask
- Filter paper

Procedure:

- In a round-bottom flask, dissolve sulfanilamide in a minimal amount of glacial acetic acid with gentle warming and stirring.
- Slowly add a slight molar excess of acetic anhydride to the solution.
- Attach a reflux condenser and heat the mixture under reflux for approximately 30-60 minutes.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Slowly pour the cooled reaction mixture into a beaker of ice-cold water while stirring.
- A white precipitate of crude **N4-Acetylsulfanilamide** will form.
- Collect the crude product by vacuum filtration using a Buchner funnel.
- Wash the precipitate with cold distilled water to remove impurities.

Purification by Recrystallization

Procedure:

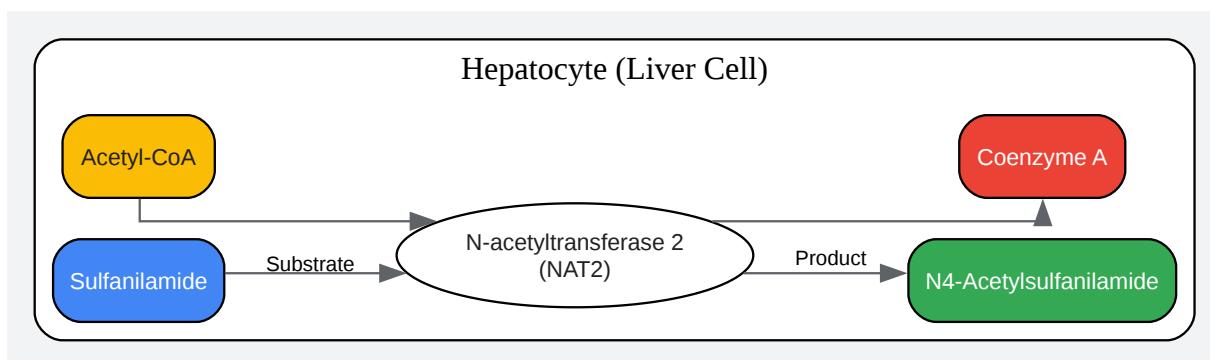
- Dissolve the crude **N4-Acetylsulfanilamide** in a minimum amount of hot ethanol.
- If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot filter the solution to remove the charcoal.
- Slowly add hot water to the filtrate until a slight turbidity persists.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
- Collect the purified crystals by vacuum filtration.
- Dry the crystals in a desiccator or a vacuum oven.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 7.6). The ratio may be adjusted to achieve optimal separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detector at 280 nm.
- Injection Volume: 20 μ L.
- Standard Preparation: Prepare a standard solution of **N4-Acetylsulfanilamide** of known concentration in the mobile phase.
- Sample Preparation: Dissolve the sample in the mobile phase, filter, and inject.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

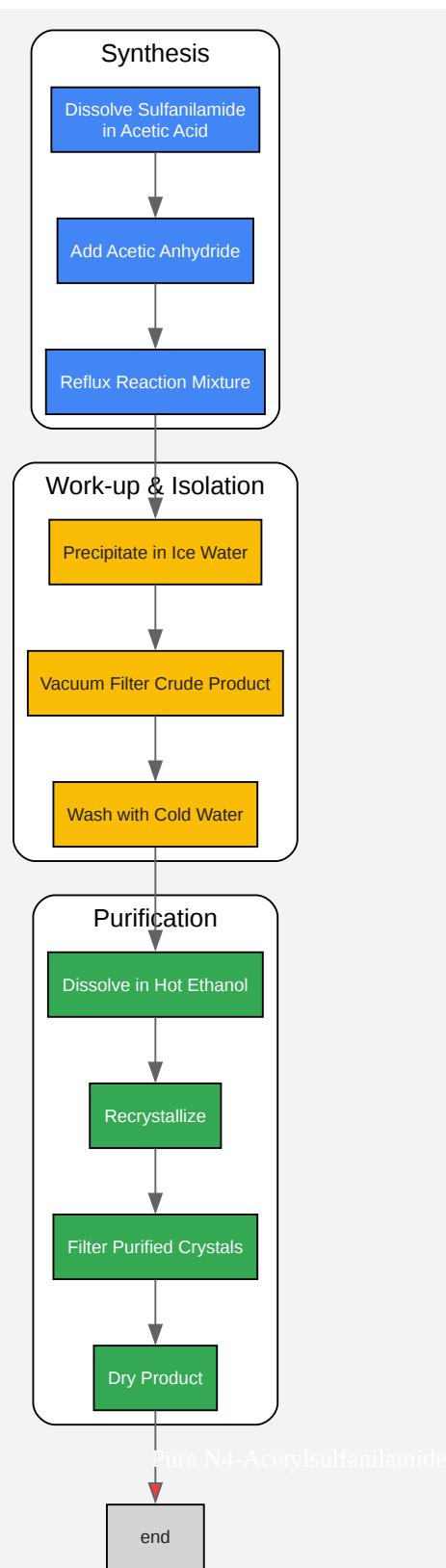

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

- Internal Standard: Tetramethylsilane (TMS) or an internal standard like 2,4-dinitrotoluene for quantitative analysis (qNMR).
- ^1H NMR: Acquire the proton NMR spectrum. The characteristic peaks for **N4-Acetylsulfanilamide** should be observed.
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum to confirm the carbon framework.

Biological Pathway and Synthetic Workflow

Metabolic Pathway of Sulfanilamide Acetylation

N4-Acetylsulfanilamide is a major metabolite of sulfanilamide, formed in the liver through a Phase II conjugation reaction. This process is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, which transfers an acetyl group from acetyl-CoA to the amino group of sulfanilamide.



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Sulfanilamide to **N4-Acetylsulfanilamide**.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the logical flow of the laboratory synthesis and subsequent purification of **N4-Acetylsulfanilamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **N4-Acetylsulfanilamide**.

- To cite this document: BenchChem. [N4-Acetylsulfanilamide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1175526#n4-acetylsulfanilamide-cas-number-and-synonyms\]](https://www.benchchem.com/product/b1175526#n4-acetylsulfanilamide-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com